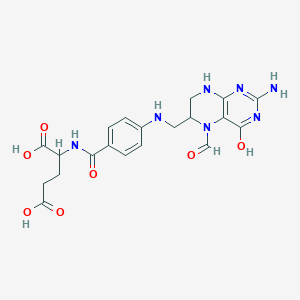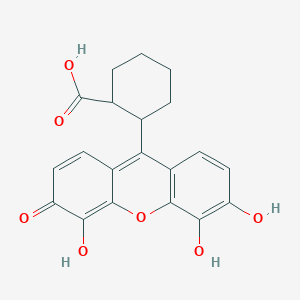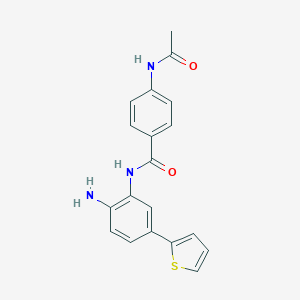
ロイコボリン
概要
説明
科学的研究の応用
Leucovorin has a wide range of scientific research applications:
Chemistry: It is used as a co-factor in various biochemical reactions involving folate metabolism.
Medicine: It is used to counteract the toxic effects of methotrexate in cancer therapy, treat megaloblastic anemia, and enhance the efficacy of 5-fluorouracil in colorectal cancer treatment
Industry: Leucovorin is used in the pharmaceutical industry for the production of various medications.
作用機序
ロイコボリンは、メトトレキセートなどの葉酸拮抗剤によって引き起こされるジヒドロ葉酸還元酵素(DHFR)の阻害を回避することで機能します . ロイコボリンは、DNA合成に不可欠なテトラヒドロ葉酸に急速に変換されます . テトラヒドロ葉酸のレベルを上げることで、ロイコボリンはプリン、ピリミジン、メチオニンの合成を助け、DNAとタンパク質の合成をサポートします .
類似の化合物との比較
ロイコボリンは、レボロイコボリンなどの他の葉酸アナログと比較されることが多く、レボロイコボリンはフォリン酸のエナンチオマー的に活性な形です . ロイコボリンはラセミ混合物であるのに対し、レボロイコボリンは薬理学的に活性なレボ異性体のみを含んでいます . 他の類似の化合物には、癌治療に使用される葉酸拮抗剤であるメトトレキセートが含まれます .
類似の化合物
レボロイコボリン: フォリン酸の活性形.
メトトレキセート: 癌治療に使用される葉酸拮抗剤.
オキサリプラチン: 結腸直腸癌治療にロイコボリンと組み合わせて使用されます.
ロイコボリンの独自性は、葉酸拮抗剤の毒性効果を中和しながら、5-フルオロウラシルなどの化学療法薬の有効性を高める能力にあります .
準備方法
ロイコボリンは、さまざまな方法で合成できます。一般的な方法の1つは、注射剤に使用されるレボフォリン酸カルシウムの調製です。 このプロセスには、主薬と添加剤を50〜60°Cで注射用水に溶解することが含まれます . 工業生産方法は、レボフォリン酸カルシウム、マンニトール、デキストログリコシド、グルコース、塩化ナトリウム、加水分解タンパク質、その他の添加剤を使用することが多いです .
化学反応の分析
ロイコボリンは、次のものを含むいくつかの種類の化学反応を起こします。
これらの反応で使用される一般的な試薬には、メトトレキセートなどのジヒドロ葉酸還元酵素阻害剤が含まれます . これらの反応から生成される主な生成物は、ジヒドロ葉酸とテトラヒドロ葉酸であり、DNA合成に不可欠です .
科学研究への応用
ロイコボリンは、科学研究に幅広く応用されています。
類似化合物との比較
Leucovorin is often compared with other folate analogs like levoleucovorin, which is the enantiomerically active form of folinic acid . Unlike leucovorin, which is a racemic mixture, levoleucovorin contains only the pharmacologically active levo-isomer . Other similar compounds include methotrexate, which is a folic acid antagonist used in cancer therapy .
Similar Compounds
Levoleucovorin: The active form of folinic acid.
Methotrexate: A folic acid antagonist used in cancer therapy.
Oxaliplatin: Used in combination with leucovorin for colorectal cancer treatment.
Leucovorin’s uniqueness lies in its ability to counteract the toxic effects of folic acid antagonists while enhancing the efficacy of chemotherapeutic agents like 5-fluorouracil .
特性
Key on ui mechanism of action |
Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms; this principle is the basis of high dose methotrexate therapy with leucovorin rescue. |
|---|---|
CAS番号 |
58-05-9 |
分子式 |
C20H23N7O7 |
分子量 |
473.4 g/mol |
IUPAC名 |
(2R)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13-/m1/s1 |
InChIキー |
VVIAGPKUTFNRDU-CHWSQXEVSA-N |
SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
異性体SMILES |
C1[C@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |
正規SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
外観 |
Solid powder |
Color/Form |
Crystals from water with 3 mol of water of crystallization. |
melting_point |
245 °C (decomp) |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
1492-18-8 (calcium (1:1) salt) 42476-21-1 (mono-hydrochloride salt) 6035-45-6 (calcium (1:1) salt, penta-hydrate) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Sparingly soluble in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Leucovorin; HSDB 6544 |
蒸気圧 |
2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does leucovorin interact with its target?
A1: Leucovorin itself is not directly active but serves as a precursor to tetrahydrofolic acid (THF). THF is crucial in the synthesis of purines and pyrimidines, essential building blocks for DNA and RNA. [, , , , , ]
Q2: How does leucovorin counteract the effects of methotrexate?
A2: Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme crucial for THF synthesis. Leucovorin bypasses this blockade by providing cells with a readily usable form of THF, thus "rescuing" them from methotrexate's toxic effects. [, , , , , , ]
Q3: What is the molecular formula and weight of leucovorin?
A3: The molecular formula of leucovorin is C20H23N7O7, and its molecular weight is 473.44 g/mol. [, , , ]
Q4: Is there any available spectroscopic data on leucovorin?
A4: High-performance liquid chromatography (HPLC) is a commonly used technique to analyze leucovorin and its enantiomers. [, , ]
Q5: How stable is leucovorin under different storage conditions?
A5: Extracted leucovorin samples have been shown to remain stable for up to 3 days when stored at -4°C. []
Q6: Does leucovorin possess any catalytic properties?
A6: Leucovorin itself doesn't act as a catalyst. It functions as a substrate for enzymes involved in folate metabolism, contributing to downstream reactions essential for cell growth and proliferation. [, , , ]
Q7: Have computational methods been applied in leucovorin research?
A7: While the provided research doesn't elaborate on specific computational studies, computational chemistry could be employed to explore leucovorin's interactions with enzymes like DHFR or to investigate potential structural modifications for improved activity. [, , , ]
Q8: Are there specific formulation strategies used for leucovorin?
A8: Leucovorin is available in both oral and intravenous formulations. Oral administration, particularly at higher doses, can lead to saturation of folate absorption, impacting its bioavailability. [, , , , , ]
Q9: How is leucovorin absorbed and distributed in the body?
A9: Leucovorin exhibits a two-compartment open model for its disposition. The initial half-life is approximately 8.79 minutes, followed by a slower elimination phase of about 231.46 minutes. [, ]
Q10: What is the primary metabolic pathway of leucovorin?
A10: Leucovorin is primarily metabolized to 5-methyltetrahydrofolate (5-methyl-THF), which is the main circulating form of folate in the body and plays a key role in various metabolic processes. [, , , , ]
Q11: How is leucovorin eliminated from the body?
A11: Following intravenous administration, a significant portion of leucovorin is excreted in the urine, with 5-methyl-THF being a major metabolite detected. [, , ]
Q12: What in vitro and in vivo models are used to study leucovorin?
A12: Research on leucovorin often involves cell-based assays to assess its impact on cell growth and viability, particularly in the presence of methotrexate. Animal models are used to investigate its efficacy in various cancer types and to determine optimal dosing regimens. [, , , , , ]
Q13: Is there evidence for leucovorin's efficacy in treating cancer?
A13: While leucovorin primarily acts as a rescue agent in methotrexate therapy, some studies suggest it might enhance the efficacy of 5-fluorouracil (5-FU) in treating certain cancers, such as colorectal cancer. [, , , , , , , ]
Q14: What are the potential adverse effects of leucovorin?
A14: Although generally well-tolerated, leucovorin can cause side effects such as nausea, vomiting, and allergic reactions. High doses or intrathecal administration can lead to severe neurotoxicity. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate](/img/structure/B533060.png)

![5-[(4-fluorophenyl)methyl]-N,N-dimethyl-1H-1,2,3,4-tetrazole-1-carboxamide](/img/structure/B533946.png)

![N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide](/img/structure/B534596.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B534661.png)


![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B535859.png)


![3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide](/img/structure/B536677.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B536827.png)
